Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a thiazole core substituted with a 2-methoxyphenyl group, a carbamoyl linker, a phenylsulfonyl moiety, and a piperazine ring modified with an ethyl carboxylate ester. This compound shares structural motifs common in kinase inhibitors, acetylcholinesterase (AChE) inhibitors, and proteolysis-targeting chimeras (PROTACs) . Its molecular weight is approximately 532.6 g/mol (inferred from analogues in and ), with a topological polar surface area (TPSA) of ~143 Ų, suggesting moderate membrane permeability .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S2/c1-3-34-24(30)27-12-14-28(15-13-27)36(31,32)18-10-8-17(9-11-18)22(29)26-23-25-20(16-35-23)19-6-4-5-7-21(19)33-2/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQDRDMSXHFNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the 2-Methoxyphenyl Group:
Formation of the Carbamoyl Group: The carbamoyl group is introduced via the reaction of the thiazole derivative with an isocyanate.
Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides under basic conditions.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Antiproliferative Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. For instance, a compound exhibiting a similar thiazole structure demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values of 5.73 µM and 12.15 µM, respectively . The mechanism involves inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.
Mechanistic Insights
The compound's ability to induce apoptosis and cell cycle arrest at the G1 phase further emphasizes its potential as an anticancer agent. The binding affinity towards VEGFR2 proteins was confirmed through in silico molecular docking studies, suggesting a promising lead for developing potent anti-breast cancer compounds .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4 | MCF-7 | 5.73 | VEGFR-2 Inhibition |
| Compound 4 | MDA-MB-231 | 12.15 | Induces Apoptosis |
Carbonic Anhydrase Inhibition
The compound's structural characteristics suggest it may also serve as an inhibitor for carbonic anhydrase (CA), an enzyme implicated in various physiological processes and pathologies. A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibitory potency against different isoforms of CA . These derivatives showed selective inhibition primarily against the hCA II isoform, with inhibition constants ranging from 57.7 to 98.2 µM.
Table 2: Inhibition Constants for Carbonic Anhydrase Isoforms
| Compound | Isoform | Inhibition Constant (Ki µM) |
|---|---|---|
| 9aa | hCA I | >100 |
| 9aa | hCA II | 57.7 |
| 9aa | hCA IX | >100 |
| 9aa | hCA XII | >100 |
Antibacterial and Antifungal Properties
Research has indicated that thiazole derivatives possess antimicrobial properties against various pathogens. Compounds derived from ethyl 2-aminothiazole have shown significant activity against bacterial strains such as E. coli and S. aureus, as well as fungal strains like A. niger and A. oryzae . This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy.
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| Compound X | E. coli | Effective |
| Compound Y | S. aureus | Effective |
| Compound Z | A. niger | Moderate |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Thiazole Core Modifications
- Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (): Replaces the 4-(2-methoxyphenyl)thiazole with a 3-cyanothiophene group. Molecular weight: 448.5 g/mol.
Ethyl 4-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate ():
Piperazine Ring Modifications
- tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate (): Substitutes the ethyl carboxylate with a tert-butyl carbamate. Molecular weight: ~487.2 g/mol (after fragmentation). The tert-butyl group improves metabolic stability but reduces aqueous solubility compared to the ethyl ester .
Sulfonyl and Carbamoyl Linker Variations
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}piperazine-1-carboxylate ():
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ():
Physicochemical and Pharmacokinetic Properties
Key Observations :
Biological Activity
Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine core, a thiazole moiety, and various aromatic groups. Its molecular formula is C₁₈H₁₈N₄O₄S, indicating the presence of multiple functional groups that contribute to its biological activity.
Research indicates that this compound may act through several mechanisms:
- STING Pathway Modulation : It has been reported to effectively bind to the Stimulator of Interferon Genes (STING), acting as an agonist. This interaction can enhance immune responses, making it a candidate for immunotherapeutic applications .
- Antitubercular Activity : The piperazine moiety is known for its antitubercular properties. Compounds with similar structures have shown promising results against Mycobacterium tuberculosis (Mtb), suggesting that this compound may also exhibit selective inhibition against Mtb strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar thiazole and sulfonamide structures demonstrated significant inhibitory effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM. These compounds exhibited selectivity towards cancer cells compared to normal cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. Similar thiazole derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at specific concentrations . This suggests that this compound may possess comparable antimicrobial properties.
Study 1: Immunomodulatory Effects
A study investigating the immunomodulatory effects of compounds similar to this compound found that these compounds could significantly enhance the secretion of type I interferons in immune cells, indicating their potential use in treating viral infections or enhancing vaccine efficacy .
Study 2: Antitubercular Evaluation
In vitro evaluations have demonstrated that derivatives of this compound exhibited IC50 values as low as 2.03 μM against Mtb H37Ra. The selectivity for Mtb over non-tuberculous mycobacteria suggests a targeted approach for tuberculosis treatment without affecting beneficial microbial flora .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodology : The synthesis of structurally related piperazine-thiazole derivatives often involves multi-step reactions. For example, coupling tert-butyl piperazine intermediates with thiazole-containing aryl sulfonamides under reflux conditions in isopropanol with p-toluenesulfonic acid as a catalyst can achieve yields >70% . Key steps include:
- Stepwise coupling : Ensure precise stoichiometric ratios (1:1 for amine and sulfonyl chloride equivalents) to minimize byproducts.
- Catalytic optimization : Acidic catalysts (e.g., p-TsOH) improve nucleophilic substitution efficiency in sulfonamide bond formation.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the pure product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Compare -NMR peaks for diagnostic signals (e.g., piperazine protons at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- LCMS : Verify molecular ion peaks (e.g., [M+H]+) with exact mass matching theoretical values (e.g., m/z 487.2 for intermediates) .
- Elemental analysis : Ensure C, H, N, and S percentages align with calculated values (e.g., C: 54.3%, H: 4.8%, N: 12.6%, S: 7.2%) .
Q. What safety protocols are critical for handling this compound in the lab?
- Guidelines :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., nitrogen oxides from thermal decomposition) .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?
- Approach :
- Analog synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with 4-fluorophenyl or pyridinyl groups) to assess impact on bioactivity .
- In vitro assays : Test analogs against kinase or protease panels (e.g., HDAC6 inhibition assays using fluorogenic substrates) .
- Data interpretation : Correlate electronic effects (e.g., electron-withdrawing groups on the thiazole ring) with IC values to identify pharmacophores .
Q. What computational strategies are effective for predicting its binding modes with putative targets?
- Modeling techniques :
- Docking simulations : Use AutoDock Vina with crystal structures of HDAC6 (PDB: 5EDU) to identify key interactions (e.g., hydrogen bonding with piperazine carbonyl) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperazine moiety in the binding pocket .
- QSAR models : Train regression models on logP and polar surface area (PSA) data to predict blood-brain barrier permeability .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Strategies :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanocarriers : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
- Stability testing : Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC to optimize storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
